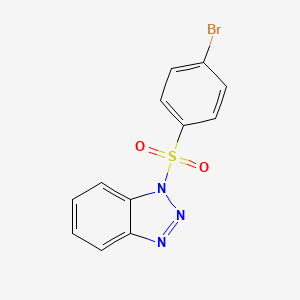

1-(4-Bromophenyl)sulfonylbenzotriazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3O2S/c13-9-5-7-10(8-6-9)19(17,18)16-12-4-2-1-3-11(12)14-15-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMMEPXTWHFRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Bromophenyl)sulfonylbenzotriazole is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C13H10BrN3O2S

- CAS Number: [B2376505]

This compound primarily functions as an inhibitor of specific enzymes involved in cell cycle regulation and apoptosis. The compound's mechanism of action includes:

- Inhibition of Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, this compound disrupts the normal progression of the cell cycle, particularly affecting the transition from G1 to S phase. This action leads to reduced cell proliferation and increased apoptosis in cancer cells.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Activity | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| CDK Inhibition | MCF-7 | 0.5 | Reduced proliferation |

| Cytotoxicity | HCT-116 | 0.8 | Induced apoptosis |

| Cell Cycle Arrest | MCF-7 | - | G1 phase arrest |

The compound shows an IC50 value of approximately 0.5 µM against MCF-7 breast cancer cells, indicating potent inhibitory activity against CDK2, which is crucial for cell cycle progression.

Impact on Cell Cycle

In vitro studies have demonstrated that treatment with this compound results in G1 phase arrest in MCF-7 cells. This suggests its potential role as a chemotherapeutic agent targeting cell cycle regulation.

Case Study 1: Inhibition of CDK2 Activity

A pivotal study highlighted that this compound effectively inhibited CDK2 with an IC50 value in the low micromolar range. This inhibition was correlated with reduced proliferation rates in treated cancer cells, showcasing its potential as a therapeutic agent.

Case Study 2: Combination Therapies

Preliminary investigations suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy against resistant cancer cell lines. Such combination therapies could provide a synergistic effect, improving treatment outcomes for patients with advanced-stage cancers.

Structure–Activity Relationship (SAR)

SAR studies have indicated that modifications to the sulfonamide group can significantly impact the biological activity of this compound. The presence of the bromophenyl moiety enhances binding affinity to target enzymes, leading to improved inhibitory potency against CDK2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.